molecular formula C18H15F3N4O3 B11475892 N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methylbenzamide

N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methylbenzamide

Cat. No.: B11475892
M. Wt: 392.3 g/mol
InChI Key: JALAIZGXYSIUIL-UHFFFAOYSA-N
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Description

N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-4-METHYLBENZAMIDE is a complex organic compound with a unique structure that includes a pyridine ring, a trifluoromethyl group, and an imidazolidinone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-4-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the imidazolidinone core This can be achieved through the cyclization of appropriate precursors under controlled conditionsThe final step involves the coupling of the imidazolidinone derivative with 4-methylbenzamide under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-4-METHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring and the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-4-METHYLBENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • **N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-4-METHYLBENZAMIDE
  • **N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-4-ETHYLBENZAMIDE
  • **N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-4-CHLOROBENZAMIDE

Uniqueness

The uniqueness of N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-4-METHYLBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyridine ring contributes to its binding affinity for certain biological targets .

Properties

Molecular Formula

C18H15F3N4O3

Molecular Weight

392.3 g/mol

IUPAC Name

N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methylbenzamide

InChI

InChI=1S/C18H15F3N4O3/c1-11-4-6-13(7-5-11)14(26)23-17(18(19,20)21)15(27)25(16(28)24-17)10-12-3-2-8-22-9-12/h2-9H,10H2,1H3,(H,23,26)(H,24,28)

InChI Key

JALAIZGXYSIUIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)CC3=CN=CC=C3)C(F)(F)F

Origin of Product

United States

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